5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C9H11ClN4 and a molecular weight of 210.66 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been found to have potential cardiovascular applications , suggesting that this compound may also target cardiovascular-related proteins or enzymes.
Mode of Action
It’s known that similar compounds can have coronary vasodilating and antihypertensive activities , indicating that this compound might interact with its targets to modulate cardiovascular functions.
Biochemical Pathways
Given the potential cardiovascular effects of similar compounds , it’s plausible that this compound may influence pathways related to cardiovascular function and blood pressure regulation.
Result of Action
Similar compounds have been shown to have coronary vasodilating and antihypertensive activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-tert-butyl-1H-[1,2,4]triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the desired triazolopyrimidine structure . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrazine
- 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Compared to similar compounds, 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Its unique structure allows for diverse modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7(10)14-8(13-6)11-5-12-14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUGYDUFWHMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.